

Xenon-123 SPECT Imaging: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xenon-123

Cat. No.: B1222699

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating artifacts in **Xenon-123** (¹²³Xe) Single-Photon Emission Computed Tomography (SPECT) imaging. The following information is designed to address common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical characteristics of **Xenon-123** that influence SPECT imaging?

A1: **Xenon-123** has a half-life of 2.08 hours and decays by electron capture and positron emission.^{[1][2]} For SPECT imaging, the most abundant and commonly used gamma-ray energy is approximately 149 keV, with another notable emission at 178 keV.^[1] Its relatively higher photon energy compared to Xenon-133 (81 keV) offers the potential for improved image resolution and less tissue attenuation. However, it also necessitates careful selection of collimators to minimize septal penetration.

Q2: What are the most common types of artifacts encountered in **Xenon-123** SPECT imaging?

A2: Artifacts in ¹²³Xe SPECT can be broadly categorized into three groups:

- Patient-related artifacts: These are primarily due to patient motion (respiratory or bulk movement) and non-uniform attenuation of photons within the patient's body.

- Instrumentation-related artifacts: These can arise from detector non-uniformities, incorrect center-of-rotation, or collimator-related issues like septal penetration.
- Processing-related artifacts: These occur during image reconstruction and can be caused by incorrect scatter or attenuation correction, or inappropriate filter selection.

Q3: How does patient motion affect **Xenon-123** SPECT images?

A3: Patient motion during the scan can lead to blurring of the images and the appearance of misalignments between different projection angles. This can create artificial defects or distortions in the reconstructed images, potentially leading to misinterpretation of ventilation patterns.

Q4: What is septal penetration and how can it be an issue with **Xenon-123**?

A4: Septal penetration occurs when high-energy photons pass through the lead septa of the collimator instead of being absorbed. Given that **Xenon-123** has higher energy photons than some other commonly used SPECT isotopes, there is a potential for this to occur, especially if a low-energy collimator is used. This can degrade image contrast and spatial resolution. Using a medium-energy collimator is often recommended to mitigate this.

Q5: Why is attenuation correction important for **Xenon-123** SPECT?

A5: Photons emitted from deeper within the body are more likely to be absorbed or scattered than those originating closer to the surface. This effect, known as attenuation, can lead to an underestimation of radioactivity in deeper structures, potentially creating artificial defects in the image. Attenuation correction methods aim to compensate for this effect to provide a more accurate representation of the tracer distribution.

Troubleshooting Guides

Issue 1: Apparent Ventilation Defects in Unexpected Anatomical Locations

Possible Cause	Troubleshooting Steps	Recommended Action
Patient Motion	Review the raw projection data (sinogram or rotating planar images) for any evidence of patient movement during the acquisition.	If significant motion is detected, repeat the acquisition if feasible. Counsel the patient on the importance of remaining still. Motion correction software can be applied during post-processing, but re-acquisition is often preferable.
Non-uniform Attenuation	Examine the CT scan (if available from SPECT/CT) for any unusual anatomy or high-density materials that could be causing unexpected attenuation. In the absence of a CT, review the rotating planar images for areas of decreased counts that may correspond to attenuation.	Apply a validated attenuation correction algorithm. If a CT-based attenuation map is used, ensure proper registration between the SPECT and CT images.
Detector Non-uniformity	Review the latest detector uniformity flood images.	If non-uniformities are present, the system requires recalibration by a qualified engineer. Acquired patient data may be compromised.

Issue 2: Blurry Images and Poor Spatial Resolution

Possible Cause	Troubleshooting Steps	Recommended Action
Incorrect Collimator Selection	Verify that the appropriate collimator for the energy of Xenon-123 (approximately 149-178 keV) was used. A low-energy collimator may not be suitable.	Use a medium-energy (ME) or a low-energy high-resolution (LEHR) collimator designed to handle the photon energies of ^{123}Xe to minimize septal penetration.
Patient Motion	As in Issue 1, review raw data for motion.	As in Issue 1, re-acquire or use motion correction software.
Incorrect Reconstruction Parameters	Review the reconstruction filter (e.g., Butterworth, Hanning) and its parameters (cutoff frequency, order). An inappropriate filter can oversmooth the data.	Re-process the data with different filter parameters to find an optimal balance between noise suppression and resolution. Iterative reconstruction methods often provide better resolution than filtered back-projection.

Issue 3: "Hot Spots" or Areas of Abnormally High Counts

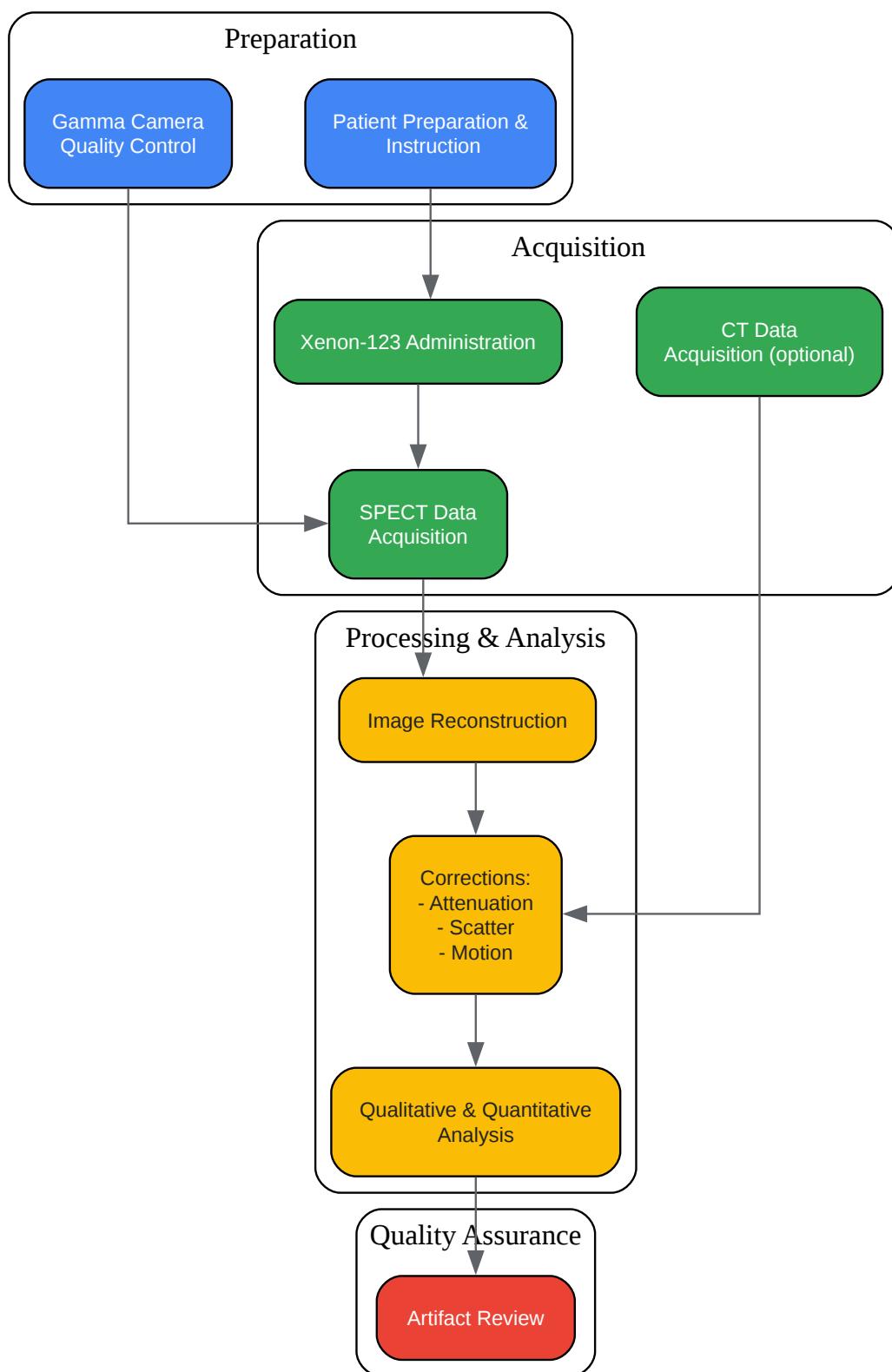
Possible Cause	Troubleshooting Steps	Recommended Action
Contamination	Check for any radioactive contamination on the patient, their clothing, or the imaging equipment.	If contamination is identified, decontaminate the area and repeat the scan if necessary.
Incorrect Scatter Correction	Review the parameters of the scatter correction algorithm. An over- or under-correction can sometimes lead to artifacts.	Adjust the scatter correction parameters and re-process the data. The triple-energy window (TEW) method is a common approach for scatter correction.
Reconstruction Artifact	Certain iterative reconstruction algorithms can sometimes introduce "edge" artifacts, which appear as bright rims around objects.	Adjust the number of iterations and subsets in the reconstruction algorithm. Applying a post-reconstruction filter can also help to smooth out these artifacts.

Quantitative Data Summary

Table 1: Recommended Acquisition Parameters for **Xenon-123** SPECT

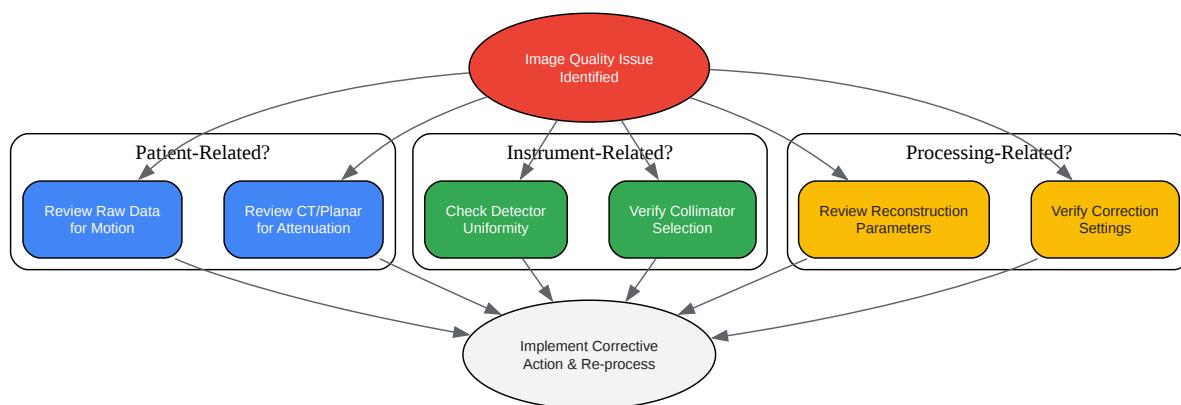
Parameter	Recommendation	Rationale
Radionuclide	Xenon-123	Half-life of 2.08 hours, primary photopeak around 149 keV.
Collimator	Medium-Energy (ME) or Low-Energy High-Resolution (LEHR)	To minimize septal penetration from higher energy photons.
Energy Window	20% window centered at ~149 keV	To acquire sufficient counts while rejecting some scatter.
Scatter Correction Window(s)	Per institutional protocol (e.g., for TEW method)	To enable accurate scatter correction during post-processing.
Matrix Size	128x128 or 256x256	Higher matrix for better spatial resolution, but may increase noise.
Number of Projections	60-120 over 360°	To ensure adequate angular sampling for reconstruction.
Time per Projection	20-40 seconds	To achieve adequate count statistics.
Acquisition Mode	Step-and-shoot or continuous rotation	Dependent on scanner capabilities.

Note: These are general recommendations. Specific parameters should be optimized for the individual scanner and clinical or research question.


Experimental Protocols

Protocol 1: Phantom Study for Evaluating Image Quality and Artifacts

- Phantom Preparation:
 - Use a lung phantom with inserts of varying sizes to simulate ventilation defects.


- Fill the "lung" compartment with a known concentration of a long-lived radionuclide that has a similar photopeak to ^{123}Xe (e.g., Technetium-99m) to simulate uniform ventilation.
- Fill the "defect" inserts with non-radioactive water.
- Image Acquisition:
 - Acquire SPECT data using the recommended parameters in Table 1.
 - Perform a CT scan of the phantom for attenuation correction.
- Image Reconstruction:
 - Reconstruct the SPECT data with and without attenuation and scatter correction.
 - Experiment with different reconstruction algorithms (e.g., FBP, OSEM) and filtering parameters.
- Analysis:
 - Visually assess the images for the presence of artifacts.
 - Quantitatively measure the contrast-to-noise ratio for the simulated defects under different reconstruction conditions.
 - This protocol helps in optimizing acquisition and reconstruction parameters and in training staff to recognize artifacts.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **Xenon-123** SPECT Imaging.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Logic for SPECT Artifacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mirdsoft.org [mirdsoft.org]
- 2. Xenon-123 - isotopic data and properties [chemlin.org]
- To cite this document: BenchChem. [Xenon-123 SPECT Imaging: Technical Support & Troubleshooting]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222699#artifacts-and-corrections-in-xenon-123-spect-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com